Naphazoline hydrochloride
Overview
Description
Naphazoline Hydrochloride is a sympathomimetic vasoconstrictor primarily used for the symptomatic relief of redness and itching of the eyes, as well as nasal congestion . It is commonly found in over-the-counter eye drops and nasal preparations . The compound was first developed in 1942 as a nasal formulation for congestion .
Scientific Research Applications
Naphazoline Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Naphazoline hydrochloride primarily targets the alpha-adrenergic receptors in arterioles . These receptors play a crucial role in the regulation of the vascular system, particularly in the constriction and dilation of blood vessels .
Mode of Action
This compound functions as a vasoconstrictor by stimulating alpha-adrenergic receptors in arterioles, leading to decreased congestion at the site of administration . It causes the release of norepinephrine in sympathetic nerves . Norepinephrine then binds to alpha-adrenergic receptors, causing vasoconstriction .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the sympathetic nervous system . The compound’s interaction with alpha-adrenergic receptors triggers a cascade of events that lead to vasoconstriction . This results in reduced blood flow to the area, thereby decreasing congestion and swelling .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve vasoconstriction . By stimulating alpha-adrenergic receptors, this compound causes the arterioles to constrict, reducing blood flow to the area and thereby decreasing congestion and swelling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and activity. Additionally, individual factors such as the user’s health status, age, and potential hypersensitivity to naphazoline can also influence its action . .
Safety and Hazards
Naphazoline hydrochloride can lead to central nervous system depression, hypothermia, bradycardia, and death in high doses or when ingested . Long term use of naphazoline can lead to rhinitis medicamentosa once naphazoline is stopped . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye .
Future Directions
Biochemical Analysis
Biochemical Properties
Naphazoline hydrochloride functions as a rapid-acting imidazoline sympathomimetic vasoconstrictor. It primarily interacts with alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa, leading to vasoconstriction and decreased congestion . The compound stimulates the release of norepinephrine from sympathetic nerves, which then binds to alpha-adrenergic receptors, causing vasoconstriction . This interaction is crucial for its role in reducing ocular and nasal congestion.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by stimulating alpha-adrenergic receptors, leading to vasoconstriction in the arterioles of the conjunctiva and nasal mucosa . This action reduces congestion and swelling. Additionally, this compound can affect cell signaling pathways by modulating the release of norepinephrine, which plays a role in various cellular responses
Molecular Mechanism
At the molecular level, this compound acts as an alpha-adrenergic agonist. It binds to alpha-adrenergic receptors on the surface of arteriolar smooth muscle cells, leading to the activation of intracellular signaling pathways that result in vasoconstriction . This binding interaction triggers the release of norepinephrine, which further enhances the vasoconstrictive effect . The compound’s ability to stimulate alpha-adrenergic receptors is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is known for its rapid onset of action, with effects typically observed within minutes of administration . . The stability and degradation of this compound in laboratory settings are influenced by factors such as temperature and pH, which can affect its long-term efficacy.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces ocular and nasal congestion . At higher doses, this compound can cause adverse effects such as central nervous system depression, bradycardia, and hypotension . These toxic effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound undergoes limited hepatic metabolism, with a significant portion of the dose excreted unchanged in the urine . The metabolic pathways involved in its biotransformation are not well-characterized, but imidazoline compounds generally undergo some degree of hepatic metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature and ability to cross the blood-brain barrier . The compound is distributed throughout the body, with high bioavailability from the gastrointestinal tract . Its interaction with transporters and binding proteins, however, remains to be fully understood.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its action on alpha-adrenergic receptors located on the surface of arteriolar smooth muscle cells . The compound’s activity is directed towards these receptors, leading to vasoconstriction and reduced congestion. Post-translational modifications and targeting signals that direct this compound to specific cellular compartments have not been extensively studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphazoline Hydrochloride is synthesized from alpha-naphthylacetic acid and ethylenediamine through a series of reactions including condensation, cyclization, and salification . The process involves the following steps:
Condensation: Alpha-naphthylacetic acid reacts with ethylenediamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form 2-(1-naphthylmethyl)-4,5-dihydro-1H-imidazole.
Salification: The imidazole derivative is then converted to this compound by reacting with hydrochloric acid.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for high yield and purity, often using specific catalysts and controlled reaction conditions to minimize side reactions and ensure consistency .
Chemical Reactions Analysis
Types of Reactions: Naphazoline Hydrochloride primarily undergoes:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its typical applications.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of naphthalene derivatives, while substitution reactions can yield various substituted imidazole compounds .
Comparison with Similar Compounds
Oxymetazoline: Another alpha-adrenergic agonist used for similar purposes.
Phenylephrine: A common decongestant with similar vasoconstrictive properties.
Tetrahydrozoline: Used in eye drops for redness relief.
Uniqueness: Naphazoline Hydrochloride is unique in its rapid onset of action and its dual use in both ophthalmic and nasal preparations . It has a distinct chemical structure that allows it to effectively target alpha-adrenergic receptors, making it highly effective for reducing congestion and redness .
Properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDFFEBSKJCGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
835-31-4 (Parent) | |
Record name | Naphazoline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045788 | |
Record name | Naphazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; slightly soluble in chlorform; insoluble in benzene and ether, In water, 4.0X10+5 mg/L at 25 °C | |
Record name | SID855777 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | NAPHAZOLINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Naphazoline constricts the vascular system of the conjunctiva. It is presumed that this effect is due to direct stimulation action of the drug upon the alpha-adrenergic receptors in the arterioles of the conjunctiva, resulting in decreased conjunctival congestion., The mechanism of action of naphazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates alpha-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Following topical application of naphazoline to the conjunctiva, small arterioles are constricted and conjunctival congestion is temporarily relieved, but reactive hyperemia may occur. The drug also may produce mydriasis when applied to the conjunctiva, but this effect is usually minimal with the concentrations used as ocular decongestants. | |
Record name | NAPHAZOLINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALLINE POWDER | |
CAS No. |
550-99-2 | |
Record name | Naphazoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphazoline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAPHAZOLINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757110 | |
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Record name | NAPHAZOLINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35711 | |
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Record name | Naphazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphazoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NAPHAZOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ1131787D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | NAPHAZOLINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
255-260 °C | |
Record name | NAPHAZOLINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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